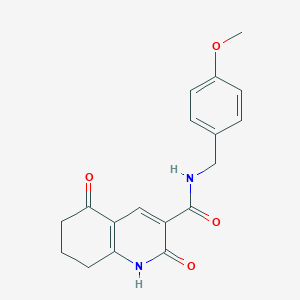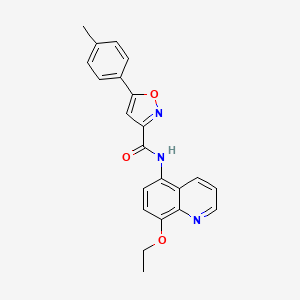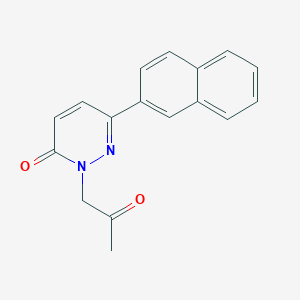![molecular formula C17H11F3N2O4 B4500433 5-(3-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4500433.png)
5-(3-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C17H11F3N2O4 and its molecular weight is 364.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.06709132 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical and Pharmacological Investigations
Isoxazole Derivatives as Immunosuppressive Agents : Isoxazole derivatives, such as leflunomide and its metabolites, have shown promising immunosuppressive properties. These compounds inhibit dihydroorotate dehydrogenase, a key enzyme in pyrimidine de novo synthesis, leading to reduced pyrimidine nucleotide pools essential for immune cell function. This mechanism suggests potential applications in the development of immunosuppressive drugs for organ transplantation and autoimmune diseases (Knecht & Löffler, 1998).
Aromatic Polyamides with Pharmaceutical Applications : Research into aromatic polyamides bearing ether and isopropylidene links in the main chain has highlighted the synthesis of polymers with potential pharmaceutical applications due to their solubility and thermal stability properties. These polymers' characteristics may be utilized in drug delivery systems or as components of medical devices (Hsiao & Yu, 1996).
Carbonic Anhydrase Inhibitors for Medical Use : Isoxazole-containing sulfonamides have been developed as potent inhibitors of carbonic anhydrase II and VII, with significant implications for treating glaucoma and neuropathic pain. This research underscores the therapeutic potential of isoxazole derivatives in targeting specific enzymes for disease management (Altuğ et al., 2017).
Antimicrobial and Tuberculosis Treatment : N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus and M. tuberculosis, highlighting the potential of similar compounds in developing new antimicrobial agents. This research indicates the significance of structural modifications in enhancing the antimicrobial efficacy of such compounds (Bąk et al., 2020).
Propriétés
IUPAC Name |
5-(3-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O4/c18-17(19,20)25-13-6-4-11(5-7-13)21-16(24)14-9-15(26-22-14)10-2-1-3-12(23)8-10/h1-9,23H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCXOEMGMGKYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[2-(1H-indol-1-yl)acetyl]cyclohexanecarbohydrazide](/img/structure/B4500353.png)

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B4500372.png)
![N-(4-bromophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B4500374.png)
![1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-3-piperidinecarboxamide](/img/structure/B4500377.png)
![N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B4500382.png)


![8-[4-(4-methoxyphenyl)-4-oxobutanoyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4500397.png)
![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-phenylpropanamide](/img/structure/B4500405.png)
![4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B4500411.png)



